Arfalasin

angiotensin II antagonism peptide analog duration of action hypertension research tools

Arfalasin (HOE-409) is a synthetic octapeptide analog of angiotensin II, chemically defined as [succinamoyl¹,Val⁵,Phegly⁸]‑angiotensin II, with a molecular formula of C₄₈H₆₇N₁₃O₁₁ and a molecular weight of approximately 1002.1 g/mol. It belongs to the 8‑C‑phenylglycine class of angiotensin II analogs developed by Hoechst AG in the 1970s as research tools for probing the renin‑angiotensin system in hypertension.

Molecular Formula C48H67N13O11
Molecular Weight 1002.1 g/mol
CAS No. 60173-73-1
Cat. No. B1665171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArfalasin
CAS60173-73-1
Synonyms1-succinamoyl-5-Val-8-PhGly-angiotensin II
angiotensin II, succinamoyl(1)-Val(5)-PhGly(8)-
angiotensin II, succinamoyl(1)-valyl(5)-phenylglycine(8)-
arfalasin
arfalasin acetate
HOE 409
HOE-409
Molecular FormulaC48H67N13O11
Molecular Weight1002.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CCC(=O)N
InChIInChI=1S/C48H67N13O11/c1-26(2)38(58-41(65)32(12-8-20-53-48(50)51)55-37(64)19-18-36(49)63)44(68)56-33(22-28-14-16-31(62)17-15-28)42(66)59-39(27(3)4)45(69)57-34(23-30-24-52-25-54-30)46(70)61-21-9-13-35(61)43(67)60-40(47(71)72)29-10-6-5-7-11-29/h5-7,10-11,14-17,24-27,32-35,38-40,62H,8-9,12-13,18-23H2,1-4H3,(H2,49,63)(H,52,54)(H,55,64)(H,56,68)(H,57,69)(H,58,65)(H,59,66)(H,60,67)(H,71,72)(H4,50,51,53)/t32-,33-,34-,35-,38-,39-,40-/m0/s1
InChIKeyIBGNPQRJAXAGJH-MBNHCIONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Arfalasin (CAS 60173-73-1): Peptide Angiotensin II Analog for Hypertension Research and AT1 Receptor Studies


Arfalasin (HOE-409) is a synthetic octapeptide analog of angiotensin II, chemically defined as [succinamoyl¹,Val⁵,Phegly⁸]‑angiotensin II, with a molecular formula of C₄₈H₆₇N₁₃O₁₁ and a molecular weight of approximately 1002.1 g/mol [1]. It belongs to the 8‑C‑phenylglycine class of angiotensin II analogs developed by Hoechst AG in the 1970s as research tools for probing the renin‑angiotensin system in hypertension [2]. Unlike non‑peptide angiotensin receptor blockers (ARBs), Arfalasin is a peptide‑based ligand that interacts directly with angiotensin II type 1 (AT₁) receptors and exhibits a mixed functional profile that depends on the experimental model, species, and route of administration [3].

Why Arfalasin Cannot Be Substituted by Generic Angiotensin II Analogs in Experimental Hypertension Research


Arfalasin differs from its closest peptide analogs—including Saralasin ([Sar¹,Ala⁸]‑Ang II) and other 8‑C‑phenylglycine variants—in three biochemically consequential ways: (i) the N‑terminal succinamoyl group at position 1, (ii) the Val⁵ residue (vs. Ile⁵ in the endogenous ligand), and (iii) the C‑terminal L‑phenylglycine (Phegly⁸) substitution [1]. These modifications collectively alter receptor binding kinetics, functional selectivity between pressor and depressor responses, and duration of antagonistic action in vivo compared with sarcosyl‑ or succinoyl‑substituted analogs [2]. The resulting pharmacological profile is not interchangeable with Saralasin, Losartan, or AT₂‑selective ligands such as CGP 42112, because each comparator exhibits a distinct combination of AT₁/AT₂ affinity ratio, partial agonist activity, and tissue‑specific efficacy that directly determines experimental outcomes [3].

Quantitative Evidence Guide: Arfalasin Differentiation vs. Saralasin, Losartan, and CGP 42112


Patent‑Claimed Superior Duration and Strength of Angiotensin II Antagonism vs. Sarcosyl‑Substituted Analogs

The U.S. patent covering Arfalasin (US 4,013,791) explicitly claims that peptides of formula succinamoyl‑Arg‑Val‑Tyr‑Val‑His‑Pro‑Phegly‑OH exhibit 'a longer and stronger action as antagonists of angiotensin II than the above‑cited known compounds,' where the cited prior art includes [1‑sarcosine,5‑valine,8‑alanine]angiotensin II (a Saralasin analog with Val⁵) [1]. The patent further discloses that zinc‑complex formulations of the succinamoyl peptide achieve an activity period 'many times longer than that of the free hormone' [1]. Although the patent does not report explicit numerical half‑life ratios, the qualitative rank‑order claim of superior duration and potency over sarcosyl‑substituted comparators establishes a clear structural–activity relationship tied to the N‑terminal succinamoyl modification [1].

angiotensin II antagonism peptide analog duration of action hypertension research tools

Divergent Blood Pressure Response to Central vs. Peripheral Administration in Hypertensive Rat Models

In a direct head‑to‑head comparative study, Schoelkens et al. (1976) administered angiotensin II and (1‑succinamoyl‑5‑valine‑8‑phenylglycine)angiotensin II (Arfalasin) via both central (intracerebroventricular) and peripheral routes to conscious unrestrained rats [1]. In normotensive rats, Arfalasin was without effect, whereas angiotensin II produced a dose‑related pressor response [1]. In 10‑week‑old spontaneously hypertensive rats (SHR), central Arfalasin injection caused a significant blood pressure decrease, but peripheral injection produced an increase [1]. In rats with chronic renal hypertension, central administration significantly decreased pressure while peripheral injection did not; angiotensin II uniformly increased pressure by both routes in all models [1]. By contrast, Saralasin typically reduces blood pressure in renin‑dependent models regardless of route, reflecting its different N‑terminal structure (Sar¹) [2].

central angiotensin system renovascular hypertension blood pressure regulation

Pressor Agonist Activity in Human Hypertensive Patients Irrespective of Plasma Renin Concentration

In a clinical study by Vierhapper et al. (1979), intravenous infusion of succinamyl¹‑val⁵‑phenylglycine⁸‑angiotensin II acetate (Arfalasin acetate) to patients with primary and secondary hypertension produced a consistent pressor effect regardless of the prevailing plasma renin concentration [1]. Arfalasin also stimulated aldosterone release without influencing plasma renin concentration, leading the authors to conclude that the compound behaves as an angiotensin II agonist in man [1]. This contrasts with Saralasin, which exhibits partial agonist activity but can produce depressor responses in renin‑dependent (high‑renin) hypertensives and pressor responses in low‑renin states, making its net hemodynamic effect renin‑status‑dependent [2]. Arfalasin's renin‑independent pressor profile provides a cleaner agonist reference signal for human angiotensin II receptor functional studies.

clinical hypertension renin‑angiotensin system angiotensin II agonist

Specific Antagonism of Exogenous and Endogenous Angiotensin II in Multi‑Species in Vitro and in Vivo Preparations

Schoelkens (1975) demonstrated that 8‑C‑phenylglycine analogues of [5‑isoleucine]‑angiotensin II—the chemical class to which Arfalasin belongs—competitively inhibited the myotropic effect of angiotensin II on isolated guinea‑pig colon ascendens and rat stomach preparations [1]. In vivo, the analogues blocked angiotensin II‑induced pressor responses in normotensive dogs, cats, rabbits, guinea‑pigs, and rats, as well as the angiotensin II‑induced fall in renal blood flow in dogs [1]. Acute renal hypertension in rats was significantly decreased, and the central pressor effect of angiotensin II was also inhibited in conscious rats [1]. This multi‑species, multi‑tissue antagonism profile is specific to the 8‑C‑phenylglycine subclass and distinguishes Arfalasin from non‑peptide ARBs such as Losartan, which shows species‑dependent AT₁ affinity variations (Losartan IC₅₀ ≈ 20 nM at human AT₁; Ki for Losartan carboxylic acid = 0.57–0.97 nM at rat AT₁ subtypes [2]).

competitive antagonism isolated tissue pharmacology angiotensin II receptor blockade

Lack of Effect on Plasma Renin Activity After Central Administration in Normotensive Rats

In the Schoelkens et al. (1976) study, central (intracerebroventricular) injection of Arfalasin in normotensive rats produced no change in plasma renin activity, despite the absence of a blood pressure effect [1]. This dissociation of central angiotensin II receptor occupancy from peripheral renin secretion contrasts with the known effects of Saralasin, which can alter plasma renin activity depending on sodium balance and prevailing angiotensin II tone [2]. The finding specifically implicates the intrinsic brain isorenin‑angiotensin system in central blood pressure regulation independently of the peripheral renin‑angiotensin axis, making Arfalasin a valuable tool for selectively probing central angiotensinergic mechanisms without confounding peripheral renin feedback [1].

plasma renin activity central angiotensin system brain isorenin-angiotensin system

Optimal Research and Industrial Application Scenarios for Arfalasin Based on Quantified Differentiation Evidence


Central vs. Peripheral Renin‑Angiotensin System Dissection in Hypertensive Rodent Models

Arfalasin's route‑dependent blood pressure response dichotomy—depressor after central injection in renal hypertensive rats vs. pressor after peripheral injection—makes it uniquely suited for studies dissecting central vs. peripheral contributions of the renin‑angiotensin system to blood pressure regulation [1]. Its lack of effect on plasma renin activity after central administration further enables clean experimental separation of brain and peripheral angiotensinergic mechanisms [1]. This application is not replicable with Saralasin, whose plasma renin activity effects are context‑dependent, or with angiotensin II itself, which is uniformly pressor by all routes [2].

Human Angiotensin II Receptor Functional Standardization with Renin‑Independent Agonist Reference

The clinical demonstration that Arfalasin acetate produces a consistent pressor response in hypertensive patients irrespective of plasma renin concentration establishes it as a renin‑independent angiotensin II receptor agonist reference standard [1]. This contrasts with Saralasin, whose net blood pressure effect direction depends on the patient's renin status, introducing a confounding variable in receptor challenge protocols [2]. Arfalasin is therefore preferable for human tissue bioassay calibration and ex vivo angiotensin II receptor functional studies where a uniform, renin‑status‑independent agonist signal is required.

Multi‑Species Pharmacological Screening of Angiotensin II Receptor Antagonists

The demonstrated pan‑species angiotensin II antagonism of the 8‑C‑phenylglycine class—spanning dog, cat, rabbit, guinea‑pig, and rat in both in vitro isolated tissue and in vivo pressor assays—supports Arfalasin's use as a cross‑species reference antagonist for screening and benchmarking novel angiotensin II receptor blockers [1]. Non‑peptide ARBs such as Losartan exhibit species‑dependent AT₁ affinity variations [2], making Arfalasin a more consistent comparator for multi‑species preclinical pharmacology programs.

Sustained‑Release Angiotensin II Antagonism via Zinc‑Complex Formulation Technology

The patent covering Arfalasin explicitly describes zinc‑complex formulations that achieve an activity period 'many times longer than that of the free hormone' [1]. For industrial research applications requiring prolonged angiotensin II receptor blockade without continuous infusion—such as chronic hypertension model studies or implantable drug‑device combination testing—Arfalasin's zinc‑complex formulation capability offers a peptide‑based sustained‑release option not available with Saralasin or other non‑complexed peptide analogs [1].

Quote Request

Request a Quote for Arfalasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.